molecular formula C18H24ClNO B154710 2-(2-Biphenylyloxy)triethylamine hydrochloride CAS No. 1734-91-4

2-(2-Biphenylyloxy)triethylamine hydrochloride

Cat. No. B154710
CAS RN: 1734-91-4
M. Wt: 305.8 g/mol
InChI Key: COMYJNPWDUUIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Biphenylyloxy)triethylamine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter in the brain. BPTES has been extensively studied for its potential use in cancer treatment, as well as in other fields such as neuroscience and metabolism research.

Mechanism of Action

BPTES selectively inhibits the glutaminase enzyme, which is responsible for converting glutamine to glutamate. Glutamate is an important neurotransmitter in the brain and is also involved in various cellular processes such as protein synthesis and energy production. By inhibiting glutaminase, BPTES reduces the availability of glutamate, which can have downstream effects on cellular processes and cancer cell growth.
Biochemical and Physiological Effects
BPTES has been shown to have a variety of biochemical and physiological effects. In cancer cells, BPTES has been shown to reduce cell growth and induce cell death. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes. In the brain, BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the glutaminase enzyme, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. BPTES is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using BPTES in lab experiments. BPTES has been shown to have off-target effects, which can complicate data interpretation. Additionally, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.

Future Directions

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the use of BPTES in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPTES in various contexts, including cancer, metabolism, and neuroscience.

Synthesis Methods

BPTES can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with biphenyl in the presence of a base such as potassium carbonate. The resulting product, 2-(2-biphenylyloxy)ethanol, is then reacted with triethylamine in the presence of thionyl chloride to yield BPTES. The purity of BPTES can be improved through recrystallization or column chromatography.

Scientific Research Applications

BPTES has been extensively studied for its potential use in cancer treatment. Cancer cells are known to have a high demand for glutamine, which is essential for their growth and proliferation. BPTES selectively inhibits the glutaminase enzyme, thereby reducing the availability of glutamate and causing a decrease in cancer cell growth. BPTES has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
BPTES has also been studied for its potential use in other fields such as neuroscience and metabolism research. Glutamate is an important neurotransmitter in the brain, and BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes.

properties

CAS RN

1734-91-4

Product Name

2-(2-Biphenylyloxy)triethylamine hydrochloride

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H

InChI Key

COMYJNPWDUUIDJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl

Other CAS RN

1734-91-4

Origin of Product

United States

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